REACTION_SMILES
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[Br:29][N:30]1[C:31](=[O:32])[CH2:33][CH2:34][C:35]1=[O:36].[C:11](=[O:12])([O-:13])[O-:14].[C:1]([NH:2][OH:3])(=[O:4])[c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1.[CH3:37][C:38]#[N:39].[K+:15].[K+:16].[c:17]1([CH3:28])[c:18]([CH2:23][C:24](=[O:25])[O:26][CH3:27])[cH:19][cH:20][cH:21][cH:22]1>>[c:17]1([CH2:28][Br:29])[c:18]([CH2:23][C:24](=[O:25])[O:26][CH3:27])[cH:19][cH:20][cH:21][cH:22]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(NO)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)Cc1ccccc1C
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Name
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Type
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product
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Smiles
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COC(=O)Cc1ccccc1CBr
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |